3-Isobutylcyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutylcyclopentanone is an organic compound with the molecular formula C9H16O It is a ketone, characterized by a five-membered cyclopentane ring substituted with an isobutyl group at the third position and a carbonyl group (C=O) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated ketone or the use of organometallic reagents to introduce the isobutyl group. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 3-Isobutylcyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles such as amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
3-Isobutylcyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving ketones.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a precursor for drug development.
Industry: this compound is used in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 3-Isobutylcyclopentanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical transformations.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving ketones.
Receptors: It may interact with specific receptors in biological systems, influencing cellular responses and signaling pathways.
Comparison with Similar Compounds
3-Isobutylcyclopentanone can be compared with other similar compounds such as:
Cyclopentanone: Lacks the isobutyl group, making it less complex and less versatile in synthetic applications.
3-Methylcyclopentanone: Similar structure but with a methyl group instead of an isobutyl group, resulting in different reactivity and applications.
3-Isopropylcyclopentanone: Contains an isopropyl group, which affects its physical and chemical properties compared to the isobutyl derivative.
Uniqueness: The presence of the isobutyl group in this compound provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules, making it unique among cyclopentanone derivatives.
Properties
IUPAC Name |
3-(2-methylpropyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)5-8-3-4-9(10)6-8/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJAVCVDGMFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.